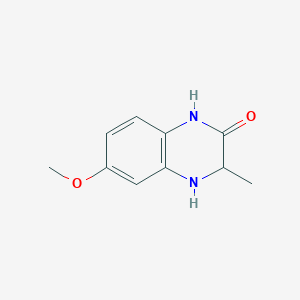

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one” belongs to the class of organic compounds known as tetrahydroquinolines . These are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring, and four hydrogen atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the presence of functional groups.Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, the methoxy group might undergo demethylation, while the quinoline moiety might participate in electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Antitumor Activity : Researchers have explored the potential of this compound as an antitumor agent. Its unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further investigation .

- Neuroprotective Properties : Some studies suggest that 6-methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one exhibits neuroprotective effects. It could play a role in preventing or mitigating neurodegenerative diseases .

Organic Synthesis and Chemical Reagents

- Building Block for Spirocyclic Compounds : Chemists use this compound as a building block in the synthesis of spirobicyclic molecules. These spiro compounds often possess interesting biological activities and are valuable in drug discovery .

- Fine Chemicals and Intermediates : Its reactivity and structural features make it useful in the synthesis of other organic compounds, including pharmaceutical intermediates .

Pharmaceutical Research and Development

- Lead Compound Exploration : Researchers investigate 6-methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one as a lead compound for developing novel drugs. Its unique scaffold may inspire the design of new therapeutic agents .

- Structure-Activity Relationship (SAR) Studies : By modifying different parts of its structure, scientists can explore how these changes affect its biological activity. Such studies contribute to drug optimization .

Natural Product Analogues

- Artemisinin Derivatives : The compound has been used in the synthesis of spirobicyclic analogues of artemisinin. Artemisinin is a natural product with antimalarial properties, and its derivatives are of interest for various applications .

Materials Science and Organic Electronics

- Semiconducting Properties : Researchers investigate the electronic properties of this compound. Its potential as a semiconducting material in organic electronic devices (such as organic field-effect transistors) is an area of active research .

Chemical Biology and Enzyme Inhibition

- Enzyme Inhibitors : The compound’s structure suggests that it might interact with enzymes. Investigating its inhibitory effects on specific enzymes could lead to insights for drug design or understanding biological processes .

Propiedades

IUPAC Name |

6-methoxy-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-6,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPJNBCYPADVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)

![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)

![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)